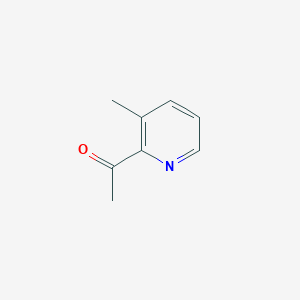

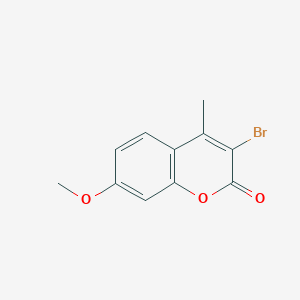

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

Descripción general

Descripción

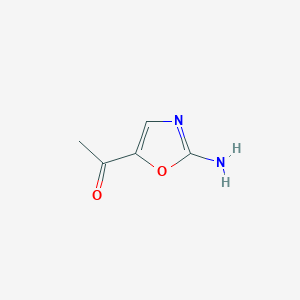

“3-bromo-7-methoxy-4-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures . An efficient method was reported for the synthesis of coumarin derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .

Molecular Structure Analysis

Coumarins or benzopyran-2-ones are a group of nature-occurring lactones . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

Chemical Reactions Analysis

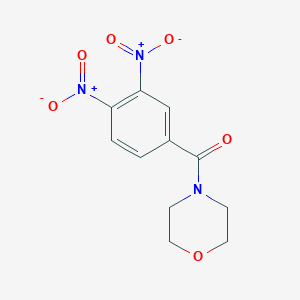

The α-bromocarbonyl moiety present in compound 1 showed high reactivity towards nucleophilic displacement reactions .

Physical And Chemical Properties Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The yield was 0.292 g (56.3%), mp = 268–270°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antitumor Activity

A number of novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins were synthesized for the purpose of pharmacological evaluation . Some representative compounds showed antitumor activity in vitro on Ehrlich ascites carcinoma in the preliminary testing .

Method of Application

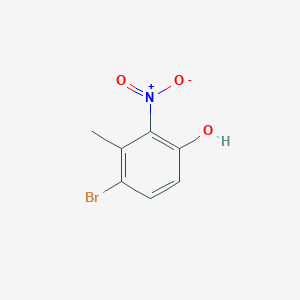

The nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulphuric acid at 0°C gave 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin and 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin . The separation of these two isomers was carried out by column chromatography using silica gel .

Results

The synthesized compounds showed antitumor activity in vitro on Ehrlich ascites carcinoma in the preliminary testing .

Medicinal Chemistry: Antimicrobial Activity

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were tested for their in vitro antimicrobial activity .

Method of Application

The reaction of 7-amino-4-methylcoumarin with a number of organic halides led to the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .

Results

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .

Medicinal Chemistry: Anti-inflammatory and Analgesic Activity

Coumarin moieties containing hydrazide and sulfonamide groups act as anti-malarial, antiviral activity, anti-HIV, and anticancer agents . They also have anti-inflammatory and analgesic activities .

Method of Application

The synthesis of these compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Results

Medicinal Chemistry: Antioxidant Activity

Coumarins and related derivatives have continued to attract attention for their interesting biological activities. Their antioxidant activities are well known .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZBRXUEBMKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518480 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one | |

CAS RN |

75908-67-7 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)